molecular formula C24H20ClN3O5S B236162 2-chloro-N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]benzamide

2-chloro-N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]benzamide

Cat. No. B236162
M. Wt: 498 g/mol
InChI Key: VURSNXULXIPONT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]benzamide, also known as BIX-01294, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BIX-01294 was first identified as an inhibitor of G9a, a histone methyltransferase, and has since been shown to have a wide range of effects on cellular processes.

Mechanism of Action

2-chloro-N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]benzamide is a potent inhibitor of G9a, a histone methyltransferase that is responsible for the methylation of histone H3 at lysine 9 (H3K9). By inhibiting G9a, 2-chloro-N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]benzamide prevents the methylation of H3K9, which leads to changes in gene expression and cellular processes. 2-chloro-N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]benzamide has also been shown to have effects on other enzymes, including DNMT1 and DNMT3a, which are involved in DNA methylation.
Biochemical and Physiological Effects:
2-chloro-N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]benzamide has been shown to have a wide range of effects on cellular processes, including changes in gene expression, cell differentiation, and apoptosis. 2-chloro-N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]benzamide has also been shown to have effects on cellular metabolism, including the regulation of glucose uptake and the inhibition of fatty acid synthesis. 2-chloro-N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]benzamide has been shown to have effects on the immune system, including the regulation of cytokine production and the inhibition of T cell proliferation.

Advantages and Limitations for Lab Experiments

2-chloro-N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]benzamide is a potent inhibitor of G9a and has been extensively studied for its potential therapeutic applications. However, there are limitations to its use in lab experiments. 2-chloro-N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]benzamide has been shown to have off-target effects on other enzymes, which can complicate the interpretation of results. 2-chloro-N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]benzamide is also a relatively large and complex molecule, which can make it difficult to synthesize and purify.

Future Directions

There are many potential future directions for research on 2-chloro-N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]benzamide. One area of interest is the development of more potent and selective inhibitors of G9a and other histone methyltransferases. Another area of interest is the development of new therapeutic applications for 2-chloro-N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]benzamide, including the treatment of other diseases and conditions. Finally, there is a need for further research on the mechanism of action of 2-chloro-N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]benzamide and its effects on cellular processes.

Synthesis Methods

2-chloro-N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]benzamide can be synthesized using a multi-step process that involves the reaction of 2-chloro-4-nitroaniline with 2-methoxyaniline to form 2-chloro-N-(2-methoxyphenyl)-4-nitroaniline. This compound is then reacted with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid to form 2-chloro-N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]benzamide.

Scientific Research Applications

2-chloro-N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]benzamide has been extensively studied for its potential therapeutic applications, including cancer treatment, neurological disorders, and epigenetic regulation. 2-chloro-N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been shown to induce differentiation in cancer stem cells. 2-chloro-N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]benzamide has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease.

properties

Product Name

2-chloro-N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]benzamide

Molecular Formula

C24H20ClN3O5S

Molecular Weight

498 g/mol

IUPAC Name

N-[[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C24H20ClN3O5S/c1-31-20-13-15(7-8-18(20)27-23(30)16-4-2-3-5-17(16)25)26-24(34)28-22(29)14-6-9-19-21(12-14)33-11-10-32-19/h2-9,12-13H,10-11H2,1H3,(H,27,30)(H2,26,28,29,34)

InChI Key

VURSNXULXIPONT-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC3=C(C=C2)OCCO3)NC(=O)C4=CC=CC=C4Cl

Canonical SMILES

COC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC3=C(C=C2)OCCO3)NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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